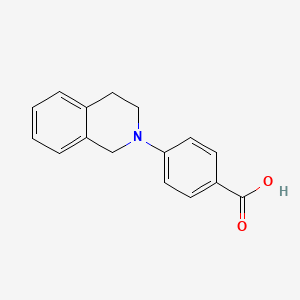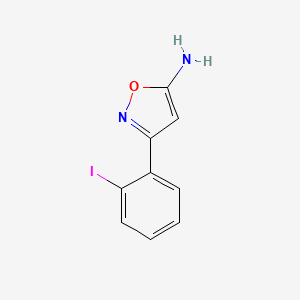
4-(1,2,3,4-Tetrahydroisochinolin-2-yl)benzoesäure
Übersicht
Beschreibung
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its biological activity, including its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid typically involves the following steps:
Bischler-Napieralski Reaction: This reaction involves the cyclization of N-phenylethylamine derivatives to form tetrahydroisoquinoline intermediates.
Pictet-Gams Reaction: This reaction involves the cyclization of β-phenylethylamines with aldehydes to form tetrahydroisoquinolines.
Friedel-Crafts Cyclization: This reaction involves the cyclization of N-(haloalkyl)aryl derivatives to form tetrahydroisoquinoline intermediates.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Wirkmechanismus
The mechanism by which 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid is structurally similar to other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A precursor in the synthesis of various isoquinoline alkaloids.
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride: Known for its dopamine agonist activity.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl): Demonstrates anti-inflammatory activity.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-5-7-15(8-6-13)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXNTONPUZECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1517088.png)
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)



![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)


![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)

